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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081 Get Quote

An In-Depth Technical Guide to 5-Acetoxy-7-hydroxyflavone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Acetoxy-7-hydroxyflavone is limited.

This guide provides a comprehensive overview based on computed data, established chemical

principles, and experimental findings for its parent compound, chrysin (5,7-dihydroxyflavone),

and other closely related flavone derivatives.

Chemical Identity and Structure
5-Acetoxy-7-hydroxyflavone is a synthetic flavone, an acetylated derivative of the naturally

occurring flavonoid, chrysin (5,7-dihydroxyflavone). The core structure is a 2-phenyl-4H-1-

benzopyran-4-one skeleton. In this derivative, the hydroxyl group at the 5-position is

acetylated, while the 7-position hydroxyl group remains free. This specific substitution pattern is

important as the 5-hydroxyl group is typically involved in intramolecular hydrogen bonding with

the adjacent carbonyl group at the 4-position, influencing its chemical reactivity.

Chemical Structure:

Table 1: Chemical Identifiers for 5-Acetoxy-7-hydroxyflavone
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Identifier Value Reference

IUPAC Name

(7-hydroxy-4-oxo-2-
phenylchromen-5-yl)
acetate

[1][2]

CAS Number 132351-58-7 [1][2]

Molecular Formula C₁₇H₁₂O₅ [1][2]

Molecular Weight 296.27 g/mol [1][2]

InChI Key
ZCEVJMPLRAGWNX-

UHFFFAOYSA-N
[2]

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(

=O)C=C(O2)C3=CC=CC=C3)

O

[1]

| Synonyms | (7-hydroxy-4-oxo-2-phenyl-chromen-5-yl) acetate; 5-O-acetylchrysin |[2] |

Physicochemical Properties
Experimental physicochemical data for 5-Acetoxy-7-hydroxyflavone are not readily available

in the surveyed literature. The table below summarizes computed properties, which are

valuable for theoretical modeling and initial experimental design.

Table 2: Physicochemical Properties of 5-Acetoxy-7-hydroxyflavone
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Property Value Source

Molecular Weight 296.27 g/mol PubChem[2]

XLogP3 (Predicted) 1.7 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
5 PubChem[2]

Rotatable Bond Count 3 PubChem[2]

Topological Polar Surface Area 72.8 Å² PubChem[2]

Heavy Atom Count 22 PubChem[2]

Complexity 477 PubChem[2]

Melting Point Data not available

Boiling Point Data not available

| Solubility | Data not available | |

Experimental Protocols
Proposed Synthesis Workflow
The synthesis of 5-Acetoxy-7-hydroxyflavone from its precursor, chrysin (5,7-

dihydroxyflavone), requires a regioselective approach. The 7-hydroxyl group is more

nucleophilic and sterically accessible than the 5-hydroxyl group, which is chelated by the

adjacent carbonyl. Therefore, direct acetylation typically yields 7-acetoxy-5-hydroxyflavone. To

achieve acetylation at the 5-position, a protection-acylation-deprotection strategy is proposed.

Experimental Protocol: Proposed Synthesis of 5-Acetoxy-7-hydroxyflavone

Step 1: Selective Protection of the 7-Hydroxyl Group.

Dissolve chrysin (1 equivalent) in a polar aprotic solvent such as acetonitrile (CH₃CN).

Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.1 equivalents).
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Add a protecting group reagent, such as benzyl chloride (BnCl) (1.1 equivalents), to the

suspension.

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the mixture, filter, and concentrate the solvent. Purify the crude

product by column chromatography to isolate 7-(benzyloxy)-5-hydroxyflavone. This

regioselective benzylation is based on established methods for chrysin.[3]

Step 2: Acetylation of the 5-Hydroxyl Group.

Dissolve the purified 7-(benzyloxy)-5-hydroxyflavone (1 equivalent) in a suitable solvent

like dichloromethane (DCM) or pyridine.

Add acetic anhydride (Ac₂O) (1.5-2.0 equivalents) and a catalytic amount of a base such

as pyridine or 4-dimethylaminopyridine (DMAP).

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting

material is consumed.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield crude 5-

acetoxy-7-(benzyloxy)flavone.

Step 3: Deprotection of the 7-Hydroxyl Group.

Dissolve the crude 5-acetoxy-7-(benzyloxy)flavone in a solvent such as ethanol or ethyl

acetate.

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric pressure

(hydrogenolysis).
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Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance

of the starting material.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Evaporate the solvent under reduced pressure. Purify the resulting crude product by

column chromatography or recrystallization to obtain the final product, 5-Acetoxy-7-
hydroxyflavone.
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Proposed Synthesis Workflow

Chrysin
(5,7-Dihydroxyflavone)

Step 1: Selective Protection
(BnCl, NaHCO₃, CH₃CN, Reflux)

7-Benzyloxy-5-hydroxyflavone

Step 2: Acetylation
(Ac₂O, Pyridine)

5-Acetoxy-7-benzyloxyflavone

Step 3: Deprotection
(H₂, Pd/C)

5-Acetoxy-7-hydroxyflavone

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 5-Acetoxy-7-hydroxyflavone.

Cytotoxicity Evaluation: MTT Assay Protocol
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of

mitochondrial reductase enzymes in living cells.

Experimental Protocol: MTT Assay

Cell Seeding:

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-

10,000 cells/well in 100 µL of complete culture medium.

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell

attachment.

Compound Treatment:

Prepare a stock solution of 5-Acetoxy-7-hydroxyflavone in DMSO.

Perform serial dilutions of the compound in culture medium to achieve a range of final

concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be

non-toxic (typically <0.5%).

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of the compound. Include wells for "untreated control" (medium

only) and "vehicle control" (medium with DMSO).

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

MTT Addition and Incubation:

After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each

well.

Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization:
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each

well.

Gently pipette to mix and ensure all formazan crystals are dissolved.

Incubate the plate overnight in the incubator to ensure complete solubilization.

Data Acquisition:

Measure the absorbance of each well using a microplate reader at a wavelength of 570

nm. Use a reference wavelength of 630-690 nm to reduce background noise.

Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the

concentration that inhibits 50% of cell growth) can be determined by plotting cell viability

against compound concentration.
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MTT Assay Experimental Workflow

1. Seed Cells
(96-well plate, 24h incubation)

2. Treat with Compound
(Varying concentrations)

3. Incubate
(24h, 48h, or 72h)

4. Add MTT Reagent
(4h incubation)

5. Add Solubilization Solution
(Overnight incubation)

6. Read Absorbance
(570 nm)

7. Calculate IC₅₀

Click to download full resolution via product page

Caption: Standard experimental workflow for the MTT cytotoxicity assay.
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Biological Activity and Potential Mechanisms of
Action
While direct experimental data on the biological activity of 5-Acetoxy-7-hydroxyflavone is

lacking, the activities of its parent compound, chrysin, are well-documented and provide a

strong basis for predicting its potential therapeutic effects. Acetylation can alter a compound's

lipophilicity, potentially affecting its bioavailability and cellular uptake.

Known Activities of the Parent Compound, Chrysin (5,7-
dihydroxyflavone)
Chrysin exhibits a wide range of pharmacological properties, including anticancer, anti-

inflammatory, and antioxidant effects.[4]

Anticancer Activity: Chrysin has been shown to inhibit the proliferation of various cancer cell

lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6] For

example, the IC₅₀ values for chrysin against the MCF-7 human breast cancer cell line were

reported as 19.5 µM after 48 hours and 9.2 µM after 72 hours of treatment.[5]

Anti-inflammatory Activity: Chrysin demonstrates significant anti-inflammatory effects by

inhibiting the production of pro-inflammatory mediators. It can suppress the expression of

enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] It

also inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]

Potential Signaling Pathways
The mechanism of action for many flavones involves the modulation of key intracellular

signaling pathways that regulate inflammation and cell survival. Based on studies of chrysin

and other related flavones, 5-Acetoxy-7-hydroxyflavone may potentially target the following

pathways:

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of

Transcription (STAT) pathway is crucial for cytokine signaling. Chrysin has been shown to

inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by

blocking the phosphorylation and nuclear translocation of STAT1 and STAT3.[9] Inhibition of

this pathway downregulates the expression of inflammatory genes.
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NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.

Many flavonoids, including chrysin, are known to inhibit the activation of NF-κB, thereby

preventing the transcription of pro-inflammatory genes like iNOS, COX-2, and various

cytokines.[8]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell

proliferation, differentiation, and apoptosis. Derivatives of 5-acetoxyflavone have been shown

to inhibit neuroinflammation by suppressing the p38, ERK, and JNK components of the

MAPK pathway.[10]

The diagram below illustrates a representative inflammatory signaling cascade that is a

common target for flavones like chrysin.
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Representative Inflammatory Signaling Pathway Targeted by Flavones
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Caption: Potential mechanism of action via inhibition of JAK/STAT and NF-κB pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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